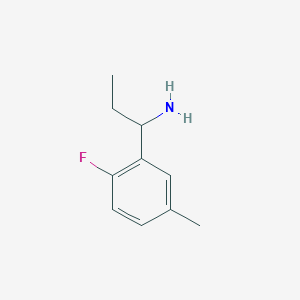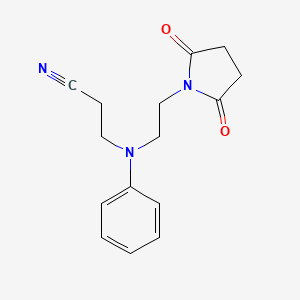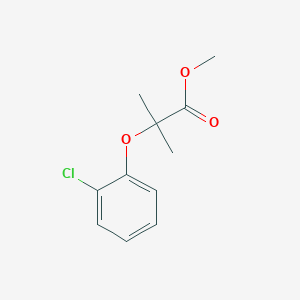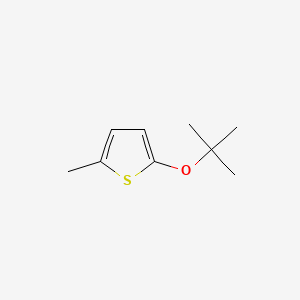
1-(2-Fluoro-5-methylphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-5-methylphenyl)propan-1-amine is an organic compound with the molecular formula C10H14FN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-5-methylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Purification: The resulting amine is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Fluoro-5-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the aromatic ring.
Applications De Recherche Scientifique
1-(2-Fluoro-5-methylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, while the fluorine and methyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Fluorophenyl)propan-1-amine: Lacks the methyl group, which can affect its chemical and biological properties.
1-(2-Methylphenyl)propan-1-amine: Lacks the fluorine atom, influencing its reactivity and interactions.
1-(2-Chloro-5-methylphenyl)propan-1-amine: Substitutes chlorine for fluorine, altering its electronic and steric properties.
Uniqueness: 1-(2-Fluoro-5-methylphenyl)propan-1-amine is unique due to the presence of both fluorine and methyl substituents on the aromatic ring. This combination can enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H14FN |
|---|---|
Poids moléculaire |
167.22 g/mol |
Nom IUPAC |
1-(2-fluoro-5-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-3-10(12)8-6-7(2)4-5-9(8)11/h4-6,10H,3,12H2,1-2H3 |
Clé InChI |
PYUUHCSYQDCGEC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=C(C=CC(=C1)C)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)
![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)


![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)

![1-[2-(Diethylamino)ethyl]cyclopentanol](/img/structure/B13948471.png)
![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)

![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester](/img/structure/B13948481.png)
![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)



